

Application Notes: The Synthetic Utility of Triiodomethane (Iodoform) in Novel Compound Synthesis

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Compound of Interest

Compound Name: *1,1,1-Triiodoethane*

Cat. No.: *B14751598*

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A Note on **1,1,1-Triiodoethane**: Extensive literature searches for the application of **1,1,1-triiodoethane** in the synthesis of novel compounds have yielded no significant results. The consensus within available chemical literature and expert discussions suggests that **1,1,1-triiodoethane** is likely an unstable compound that readily decomposes, precluding its use as a reliable reagent in synthetic organic chemistry.

Therefore, these application notes will focus on a closely related and synthetically valuable compound: Triiodomethane (Iodoform, CHI_3). Iodoform serves as a robust source of iodine and has been employed in a variety of chemical transformations for the synthesis of novel molecules, particularly in the pharmaceutical and materials science sectors.

Application: Radical Iodination of Alkanes

Triiodomethane, in the presence of a radical initiator, can serve as an efficient reagent for the iodination of C-H bonds in alkanes. This methodology is particularly useful for introducing iodine into complex organic scaffolds, which can then be further functionalized.

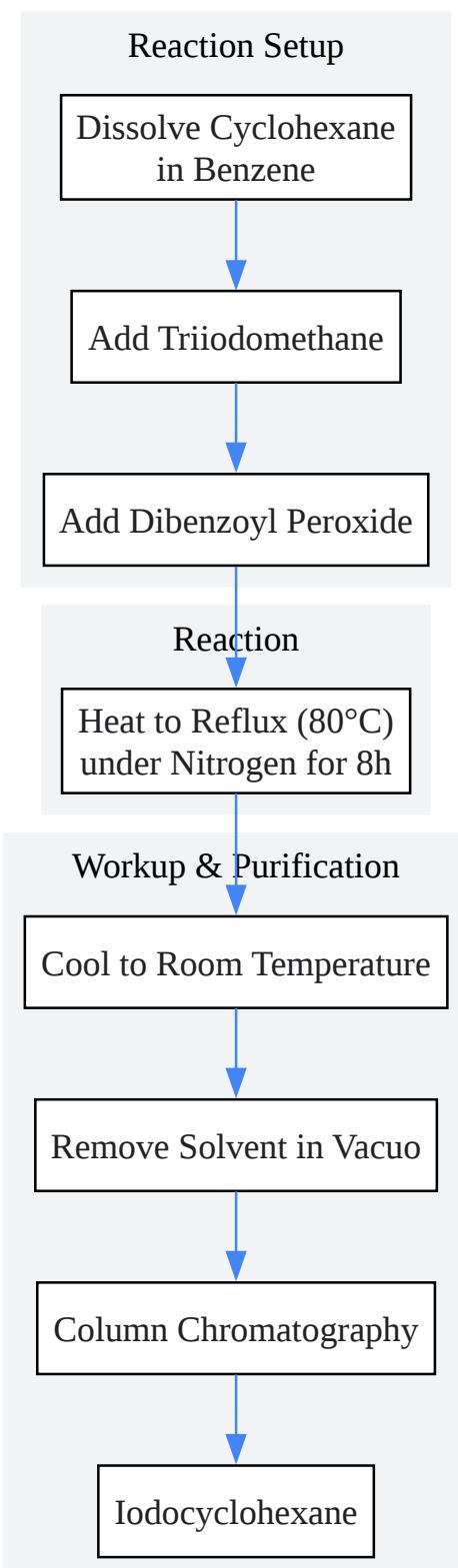
Quantitative Data:

Entry	Substrate	Initiator	Solvent	Time (h)	Yield (%)
1	Cyclohexane	Dibenzoyl Peroxide	Benzene	8	75
2	Adamantane	AIBN	Chlorobenzene	12	82
3	n-Heptane	Di-tert-butyl peroxide	Dichloromethane	6	68

Experimental Protocol: Radical Iodination of Cyclohexane

- To a solution of cyclohexane (10 mmol) in benzene (20 mL) was added triiodomethane (1.2 mmol) and dibenzoyl peroxide (0.1 mmol).
- The reaction mixture was heated to reflux (80 °C) under a nitrogen atmosphere for 8 hours.
- The reaction was monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture was cooled to room temperature and the solvent was removed under reduced pressure.
- The residue was purified by column chromatography on silica gel (eluent: n-hexane) to afford iodocyclohexane.

Experimental Workflow:



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Caption: Workflow for the radical iodination of cyclohexane.

Application: Simmons-Smith Type Cyclopropanation

Triiodomethane, in combination with a zinc-copper couple, generates a carbenoid species that can react with alkenes to form cyclopropanes. This reaction is a cornerstone in the synthesis of strained ring systems found in many natural products and pharmaceuticals.

Quantitative Data:

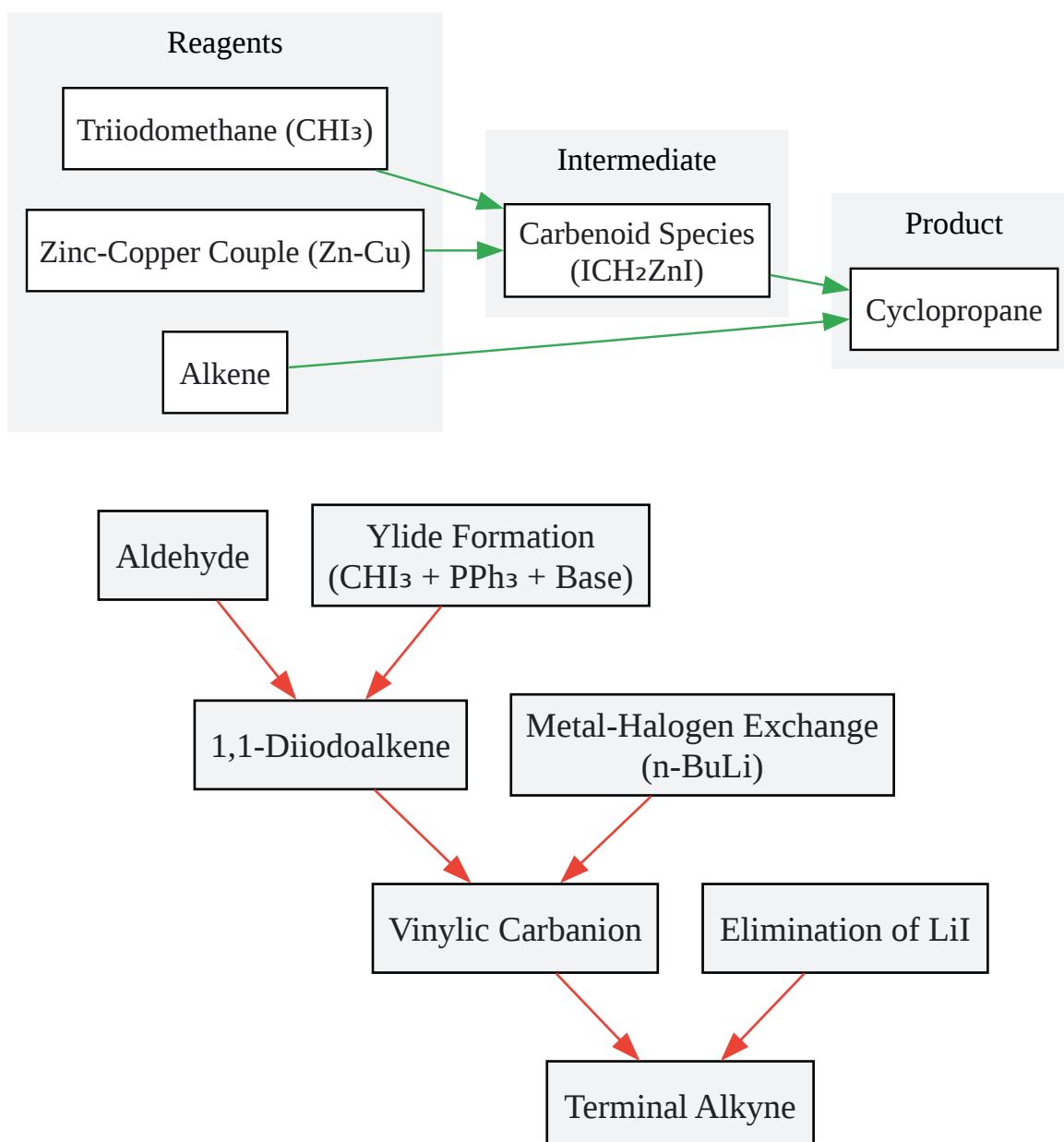
Entry	Alkene	Solvent	Time (h)	Yield (%)	Diastereomeric Ratio
1	Styrene	Diethyl Ether	24	85	-
2	(E)-Stilbene	THF	36	78	>95:5 (trans)
3	Cyclohexene	Dichloromethane	18	90	-

Experimental Protocol: Cyclopropanation of Styrene

- A flame-dried flask was charged with zinc dust (20 mmol) and copper(I) chloride (2 mmol) in anhydrous diethyl ether (30 mL).
- The mixture was stirred at room temperature for 30 minutes to form the zinc-copper couple.
- A solution of triiodomethane (10 mmol) in diethyl ether (10 mL) was added dropwise, and the mixture was stirred for another 30 minutes.
- Styrene (5 mmol) was then added, and the reaction was stirred at room temperature for 24 hours.
- The reaction was quenched by the slow addition of saturated aqueous ammonium chloride solution.
- The organic layer was separated, and the aqueous layer was extracted with diethyl ether (3 x 20 mL).

- The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product was purified by distillation to afford phenylcyclopropane.

Logical Relationship:



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